Bis(1,3-dichloro-2-propyl) Phosphate-d10

Description

Chemical Identity and Structural Characteristics

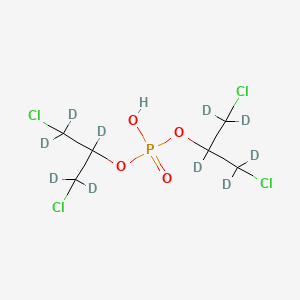

This compound is an organophosphate compound with the molecular formula C₆D₁₀HCl₄O₄P and a molecular weight of 329.996 g/mol . Its structure consists of a phosphate core bonded to two 1,3-dichloro-2-propyl groups, where ten hydrogen atoms are replaced with deuterium (Figure 1). The non-deuterated form, BDCIPP, has a molecular formula of C₆H₁₁Cl₄O₄P and a molecular weight of 319.92 g/mol . The exact mass of the unlabelled compound is 317.9149 g/mol , as determined by high-resolution mass spectrometry.

Table 1: Comparative molecular properties of BDCIPP and BDCIPP-d10

| Property | BDCIPP | BDCIPP-d10 |

|---|---|---|

| Molecular formula | C₆H₁₁Cl₄O₄P | C₆D₁₀HCl₄O₄P |

| Molecular weight (g/mol) | 319.92 | 329.996 |

| Exact mass (g/mol) | 317.9149 | 327.991 |

| CAS number | 72236-72-7 | Not available |

The chlorine atoms occupy the 1- and 3-positions on each propyl group, while the phosphate group links the two substituted propane moieties. This configuration enhances stability, making BDCIPP a persistent biomarker in biological systems.

Isotopic Labeling Rationale in Research Contexts

Deuterium labeling in BDCIPP-d10 addresses key challenges in analytical chemistry:

- Internal Standardization : BDCIPP-d10 co-elutes with native BDCIPP during chromatographic separation but is distinguishable by its higher mass-to-charge ratio (m/z). This allows correction for matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Quantification Accuracy : By spiking known concentrations of BDCIPP-d10 into samples prior to extraction, researchers calculate recovery rates and adjust for analyte loss during sample preparation.

- Avoiding Isotopic Interference : The ten deuterium atoms create a mass shift sufficient to prevent overlap with natural isotope peaks of BDCIPP, ensuring unambiguous detection.

Applications span environmental monitoring (e.g., wastewater analysis) and human biomonitoring studies, where detection limits below 0.1 ng/mL are routinely achieved using BDCIPP-d10.

Role as Metabolite of Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP)

TDCPP, a flame retardant in polyurethane foams and plastics, undergoes rapid hepatic metabolism via cytochrome P450 enzymes to form BDCIPP as its primary metabolite. Key metabolic features include:

- Biotransformation Pathway : TDCPP is hydrolyzed by esterases, replacing one chlorinated propyl group with a hydroxyl group to yield BDCIPP.

- Excretion Dynamics : BDCIPP is excreted in urine with a half-life of 4.9–12.7 hours in humans, making it a short-term exposure biomarker.

- Exposure Correlations : Urinary BDCIPP concentrations correlate with TDCPP levels in household dust (r = 0.53–0.67, p < 0.001), confirming its utility in exposure assessment.

Table 2: Metabolic relationship between TDCPP and BDCIPP

| Parameter | TDCPP | BDCIPP |

|---|---|---|

| Primary use | Flame retardant | Exposure biomarker |

| Detection frequency | 78% in indoor dust | 94% in human urine |

| Median urinary level | Not applicable | 0.46 ng/mL (U.S. population) |

Properties

Molecular Formula |

C6H11Cl4O4P |

|---|---|

Molecular Weight |

330.0 g/mol |

IUPAC Name |

bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |

InChI |

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |

InChI Key |

NNKRUBFJSSBFSS-MBXGXEIXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |

Canonical SMILES |

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Deuterium Incorporation

BDCPP-d10 is synthesized through selective deuteration of the 1,3-dichloro-2-propyl moieties. The molecular formula (C₆D₁₀HCl₄O₄P) confirms ten deuterium atoms distributed across the two propyl groups, replacing hydrogen at the 1,3-positions. The synthesis typically proceeds via the following steps:

Deuterated 1,3-Dichloro-2-Propanol-d7 Synthesis :

- Glycerol-d8 (deuterated at all hydroxyl-bearing carbons) is reacted with thionyl chloride (SOCl₂) under anhydrous conditions.

- The reaction substitutes hydroxyl groups with chlorine, yielding 1,3-dichloro-2-propanol-d7.

- Reaction Equation :

$$

\text{C₃D₈O₃} + 2\,\text{SOCl₂} \rightarrow \text{C₃D₆Cl₂O} + 2\,\text{SO₂} + 2\,\text{DCl}

$$ - Excess SOCl₂ is removed via distillation, and the product is purified via silica gel chromatography.

Phosphorylation of Deuterated Alcohol :

- 1,3-Dichloro-2-propanol-d7 is reacted with phosphorus oxychloride (POCl₃) in a 2:1 molar ratio.

- Triethylamine (Et₃N) is added as a catalyst to neutralize HCl byproducts.

- Reaction Equation :

$$

2\,\text{C₃D₆Cl₂O} + \text{POCl₃} \rightarrow \text{C₆D₁₂Cl₄O₄P} + 3\,\text{HCl}

$$ - The reaction mixture is refluxed at 80°C for 12 hours under nitrogen.

Optimization of Reaction Conditions

- Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the phosphate ester.

- Solvent Selection : Anhydrous dichloromethane (DCM) minimizes side reactions.

- Deuterium Retention : Reactions are conducted in deuterium-depleted solvents to avoid isotopic exchange.

Purification and Isolation

Column Chromatography

Recrystallization

- The purified product is recrystallized from a cold (-20°C) mixture of acetonitrile and water (9:1).

- Yield : 65–70% after recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Retention Time : 6.2 minutes on a biphenyl column (2.6 μm, 100 × 2.1 mm).

- Transition Ions : m/z 327.98 → 214.95 (quantifier) and 327.98 → 98.96 (qualifier).

Challenges and Mitigation Strategies

Isotopic Impurities

- Cause : Incomplete deuteration during glycerol-d8 chlorination.

- Solution : Use excess SOCl₂ and prolonged reaction times (24 hours).

Phosphate Ester Hydrolysis

Byproduct Formation

- Cause : Over-phosphorylation yielding tris(1,3-dichloro-2-propyl) phosphate-d10.

- Solution : Strict stoichiometric control (2:1 alcohol:POCl₃ ratio).

Industrial-Scale Production

Batch Reactor Design

Chemical Reactions Analysis

Types of Reactions

Bis(1,3-dichloro-2-propyl) Phosphate-d10 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphoric acid derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of less oxidized products.

Substitution: This reaction involves the replacement of one or more atoms in the compound with different atoms or groups, often resulting in the formation of new organophosphate compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out at low temperatures to prevent side reactions.

Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed

Oxidation: The major products include phosphoric acid derivatives and other oxidized organophosphate compounds.

Reduction: The major products include less oxidized organophosphate compounds.

Substitution: The major products include new organophosphate compounds with different substituents.

Scientific Research Applications

Urinary Biomarker Analysis

BDCPP-d10 serves as an important internal standard in the quantification of urinary metabolites for assessing human exposure to organophosphate flame retardants. A method has been developed that utilizes mixed-mode anion exchange solid phase extraction coupled with liquid chromatography-tandem mass spectrometry to detect BDCPP in urine samples. This method has demonstrated sensitivity with a detection limit of 8 pg/mL .

Table 1: Detection Limits and Recovery Rates for BDCPP

| Analyte | Detection Limit (pg/mL) | Recovery Rate (%) |

|---|---|---|

| BDCPP | 8 | 82 - 91 |

| Diphenyl Phosphate | 204 | 72 - 76 |

Epidemiological Studies

Epidemiological studies have linked urinary levels of BDCPP to metabolic syndrome and other health issues. Research indicates that exposure to TDCPP and its metabolites may disrupt glucose homeostasis and contribute to conditions such as obesity and insulin resistance .

Metabolic Disruption

Research involving animal models has shown that exposure to TDCPP can lead to significant metabolic disruptions, including increased adiposity and fasting hyperglycemia. A study conducted on C57BL/6J mice demonstrated that diets containing TDCPP resulted in measurable changes in body composition and glucose tolerance tests .

Toxicological Assessments

Toxicological assessments have highlighted potential carcinogenic effects associated with organophosphate flame retardants, including TDCPP. Studies have indicated that these compounds may interfere with endocrine functions, leading to reproductive toxicity .

Method Development

The development of analytical methods for detecting BDCPP-d10 has advanced the field of environmental chemistry. The use of deuterated standards like BDCPP-d10 enhances the accuracy and reliability of quantitative analyses in complex biological matrices .

Table 2: Summary of Analytical Methods for BDCPP Detection

| Method Type | Detection Technique | Sensitivity |

|---|---|---|

| Solid Phase Extraction | Liquid Chromatography-Tandem Mass Spectrometry | 8 pg/mL |

| Enzymatic Hydrolysis | β-glucuronidase/Sulfatase Treatment | Not Applicable |

Regulatory Implications

The presence of BDCPP in human urine samples raises concerns regarding regulatory standards for flame retardants in consumer products. Continuous monitoring and research are necessary to establish safe exposure levels and mitigate health risks associated with these compounds.

Mechanism of Action

The mechanism of action of Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves its ability to interfere with the combustion process. It acts by releasing phosphoric acid derivatives when exposed to heat, which then form a protective layer on the material’s surface, preventing further combustion. The molecular targets include the reactive sites in the material that are prone to oxidation and combustion.

Comparison with Similar Compounds

Chemical Properties :

- Molecular formula: C₆H₁₁Cl₄O₄P (BDCPP); deuterated form replaces 10 hydrogens with deuterium .

- Average mass: 319.924 Da (BDCPP); 329.99 Da (BDCPP-d10) .

- Role in biomonitoring: BDCPP is a biomarker of TDCPP exposure, detected in urine samples at median concentrations of 83 pg/mL (non-normalized) and 371 pg/mL (specific gravity-normalized) .

Metabolism :

BDCPP is formed via oxidative dehalogenation and dealkylation of TDCPP in human liver microsomes, with studies confirming its rapid excretion in urine . Its deuterated form (BDCPP-d10) ensures precise quantification by compensating for matrix effects during LC-MS/MS analysis .

Comparison with Similar Organophosphate Metabolites

Structural and Metabolic Differences

The following table compares BDCPP with structurally analogous organophosphate metabolites:

Key Observations :

- Chlorination Pattern: BDCPP and BCEP contain chlorine substituents, enhancing their environmental persistence compared to non-chlorinated metabolites like DPHP and DnBP .

- Metabolic Stability : BDCPP is more stable than its parent TDCPP, with <10% degradation observed in human liver microsomes after 90 minutes .

Analytical Performance and Detection

Recovery rates and detection limits vary across metabolites due to structural differences:

Challenges :

Toxicity and Health Impacts

Mechanistic Insights :

Biological Activity

Introduction

Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) is a significant metabolite of tris(1,3-dichloro-2-propyl) phosphate (TDCPP), an organophosphate flame retardant widely used in various consumer products. Understanding the biological activity of BDCPP is crucial due to its potential health implications, particularly concerning endocrine disruption and metabolic syndrome. This article synthesizes findings from diverse studies, including in vivo and in vitro research, to provide a comprehensive overview of BDCPP's biological activity.

BDCPP is formed through the metabolism of TDCPP, which is metabolized in the liver primarily via cytochrome P450 enzymes. Studies have demonstrated that TDCPP can be converted to BDCPP and diphenyl phosphate (DPP) in various biological systems, including rat liver microsomes. The metabolic pathways indicate that exposure to TDCPP results in detectable levels of BDCPP in human urine, with studies showing that over 90% of Americans have measurable levels of this compound .

Table 1: Metabolic Pathways of TDCPP

| Compound | Metabolite | Detection Method | Urinary Concentration Range (pg/mL) |

|---|---|---|---|

| TDCPP | BDCPP | LC-MS/MS | 46 - 1662 |

| TDCPP | DPP | LC-MS/MS | 287 - 7443 |

Endocrine Disruption

Research indicates that BDCPP has endocrine-disrupting properties. In vitro studies have shown that TDCPP can activate farnesoid X receptor (FXR) and pregnane X receptor (PXR), while inhibiting androgen receptor (AR) activity. These interactions suggest a mechanism by which BDCPP may contribute to metabolic disorders and reproductive toxicity .

Case Studies on Metabolic Syndrome

Epidemiological studies have linked urinary levels of BDCPP with metabolic syndrome, highlighting sex-specific effects. For instance, male participants exhibited associations between higher BDCPP levels and increased adiposity, fasting hyperglycemia, and insulin resistance . A notable study involving C57BL/6J mice demonstrated that exposure to TDCPP at varying doses resulted in significant changes in body composition and glucose homeostasis after five weeks of treatment.

Table 2: Effects of TDCPP Exposure on Mice

| Dose (mg/kg/day) | Body Weight Change (%) | Fasting Glucose (mg/dL) | Insulin Resistance |

|---|---|---|---|

| 0 | Baseline | Baseline | Normal |

| 0.02 | +5 | +10 | Normal |

| 1 | +15 | +20 | Increased |

| 100 | +25 | +40 | Significantly Increased |

Neurotoxicity

In addition to metabolic effects, BDCPP has been implicated in neurotoxic outcomes. Studies have shown that exposure to organophosphate compounds can lead to neurodevelopmental issues, although specific mechanisms related to BDCPP require further elucidation .

Q & A

Q. How can researchers ensure reproducibility in cross-laboratory studies of this compound?

- Methodological Answer : Implement inter-laboratory calibration using certified reference materials (CRMs). Share raw data and analytical parameters via open-access platforms (e.g., Zenodo). Adopt standardized protocols from authoritative bodies (e.g., EPA SW-846) for sample preparation and analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.